(3beta,8xi,9xi,14xi)-Cholest-5-en-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate
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Overview
Description
The compound (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the dimethylhexyl side chain: This step often involves alkylation reactions.
Attachment of the isothiazolecarboxylate group: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization would be employed to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE: has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of cell signaling and molecular interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
(3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE: can be compared with other similar compounds, such as:
Cyclopenta[a]phenanthrenes: These compounds share the same core structure but may have different functional groups attached.
Isothiazolecarboxylates: These compounds share the isothiazolecarboxylate group but may have different core structures.
The uniqueness of (3S,10R,13R,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 4,5-DICHLORO-3-ISOTHIAZOLECARBOXYLATE lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H45Cl2NO2S |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4,5-dichloro-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C31H45Cl2NO2S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(36-29(35)27-26(32)28(33)37-34-27)13-15-30(20,4)25(22)14-16-31(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22?,23-,24?,25?,30+,31-/m1/s1 |
InChI Key |
QWCVPBCPRUHISS-MUDCFOKGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=NSC(=C5Cl)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=NSC(=C5Cl)Cl)C)C |
Origin of Product |
United States |
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